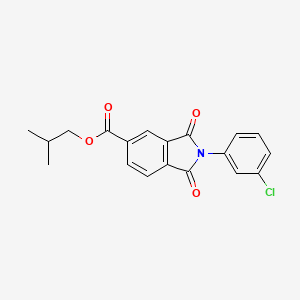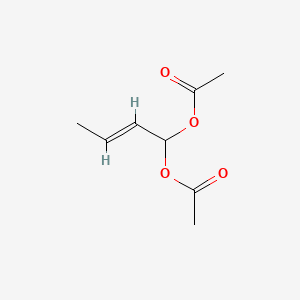![molecular formula C20H24N6O B11996449 3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11996449.png)
3-tert-butyl-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-1H-pyrazol-5-carbohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Pyrazol-Derivate gehört. Pyrazol-Derivate sind für ihre breite Palette an biologischen und pharmakologischen Aktivitäten bekannt, was sie in der medizinischen Chemie und der Medikamentenentwicklung wertvoll macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-tert-Butyl-N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-1H-pyrazol-5-carbohydrazid umfasst typischerweise einen mehrstufigen Prozess. Eine gängige Methode umfasst die Kondensation von 3-tert-Butyl-1-methyl-1H-pyrazol-5-amin mit 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-carbaldehyd unter lösungsmittelfreien Bedingungen . Die Reaktion wird durch die Bildung eines intermediären Imins erleichtert, das anschließend reduziert wird, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-tert-Butyl-N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-1H-pyrazol-5-carbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyrazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Carbonsäuren oder Ketone.
Reduktion: Entsprechende Alkohole oder Amine.
Substitution: Verschiedene substituierte Pyrazol-Derivate.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-1H-pyrazol-5-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als Enzyminhibitor.
Medizin: Erforscht für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-tert-Butyl-N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-1H-pyrazol-5-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es wird angenommen, dass es bestimmte Enzyme hemmt, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. entzündungshemmenden oder krebshemmenden Aktivitäten .
Wirkmechanismus
The mechanism of action of 3-tert-butyl-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-tert-Butyl-N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amin
- 3-tert-Butyl-1-methyl-1H-pyrazol-5-amin
- 3-tert-Butyl-1H-pyrazol-5-amin
Einzigartigkeit
Was 3-tert-Butyl-N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyliden]-1H-pyrazol-5-carbohydrazid auszeichnet, ist seine einzigartige Struktur, die einen Pyrazolring mit einer Carbohydrazid-Gruppierung kombiniert. Diese einzigartige Kombination verstärkt seine biologische Aktivität und macht es zu einer wertvollen Verbindung für die Medikamentenforschung und -entwicklung .
Eigenschaften
Molekularformel |
C20H24N6O |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
5-tert-butyl-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-13-16(14(2)26(25-13)15-9-7-6-8-10-15)12-21-24-19(27)17-11-18(23-22-17)20(3,4)5/h6-12H,1-5H3,(H,22,23)(H,24,27)/b21-12+ |
InChI-Schlüssel |
CHIMNRBAUJEYCD-CIAFOILYSA-N |
Isomerische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=NNC(=C3)C(C)(C)C |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=NNC(=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)



![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)
![Methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B11996421.png)
![3-methyl-7-(2-phenylethyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996423.png)


![4'-Nitro[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11996438.png)

